molecular formula C8H9F3N2O2S B2803580 N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1845688-34-7

N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2803580
CAS No.: 1845688-34-7
M. Wt: 254.23
InChI Key: YEYSBCNSUKMFHS-UHFFFAOYSA-N
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Description

N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide (CAS 1845688-34-7) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer drug discovery. This compound features a methanesulfonamide group and a strategically positioned trifluoromethyl group on its aniline ring. The trifluoromethyl group is a common and valuable lipophilic moiety in modern drug design , known to enhance a compound's potency and metabolic stability by forming strong, multipolar interactions with target proteins . This compound serves as a key synthetic intermediate for the development of novel small-molecule therapeutics. Research into structurally similar methanesulfonamide derivatives has identified potent agents that function as dual-targeting inhibitors, binding to both heat shock protein 27 (Hsp27) and tubulin . Hsp27 is a chaperone protein whose overexpression is tightly correlated with drug resistance in cancer cells , protecting them from apoptosis induced by chemotherapeutic agents . Simultaneously, inhibition of tubulin polymerization disrupts essential cellular processes in rapidly dividing cells. The structural motifs present in this compound—the methanesulfonamide and trifluoromethyl groups—are frequently employed in the design of potent kinase inhibitors and targeted therapies, making it a versatile scaffold for hit-to-lead optimization campaigns . This product is intended for research applications such as synthetic chemistry, assay development, and preclinical biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-amino-5-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2S/c1-16(14,15)13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYSBCNSUKMFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 2-amino-5-(trifluoromethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or anilines.

Scientific Research Applications

Chemistry: N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals due to its unique functional groups.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its trifluoromethyl group enhances its binding affinity to certain biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Differences

The compound is compared below with structurally related sulfonamides and phenyl derivatives (Table 1).

Table 1. Structural Comparison of N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide and Analogues
Compound Name Substituents Molecular Formula Key Functional Groups Applications References
This compound -NH₂ (C2), -CF₃ (C5) C₈H₉F₃N₂O₂S Methanesulfonamide, CF₃ Agrochemical intermediates
Sulfentrazone -Cl (C2, C4), triazole ring (C5) C₁₁H₁₀Cl₂F₂N₄O₃S Methanesulfonamide, difluoromethyl-triazole Herbicide (protoporphyrinogen oxidase inhibitor)
Perfluidone -CH₃ (C2), -SO₂C₆H₅ (C4) C₁₄H₁₂F₃NO₃S₂ Trifluoromethanesulfonamide, phenylsulfonyl Herbicide (cellulose biosynthesis inhibitor)
Mefluidide -CH(CH₃)₂ (C2, C4), -NHSO₂CF₃ (C5) C₁₁H₁₄F₃N₂O₃S Acetamide, trifluoromethylsulfonamide Plant growth regulator
N-[3-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide -NH₂ (C3), -CF₃ (C5) C₈H₉F₃N₂O₂S Methanesulfonamide, CF₃ Positional isomer; research applications
N-[3-Amino-2-methoxy-5-(tert-butyl)phenyl]methanesulfonamide -OCH₃ (C2), -C(CH₃)₃ (C5) C₁₂H₂₀N₂O₃S Methoxy, tert-butyl Pharmaceutical intermediate (storage: 2–8°C)

Biological Activity

N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique chemical structure. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group that enhances its lipophilicity and binding affinity to biological targets. The sulfonamide moiety is known for its antibacterial properties and its role in enzyme inhibition. The structural formula can be represented as follows:

N 2 Amino 5 trifluoromethyl phenyl methanesulfonamide\text{N 2 Amino 5 trifluoromethyl phenyl methanesulfonamide}

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide group interacts with various enzymes, inhibiting their activity. This inhibition can modulate biochemical pathways crucial for cellular function.
  • Receptor Modulation : The compound's trifluoromethyl group increases selectivity and affinity for specific receptors, impacting cellular signaling pathways.

Antibacterial Properties

Research indicates that compounds containing sulfonamide groups, including this compound, exhibit antibacterial activity. Studies have shown that these compounds can inhibit the growth of various bacteria, making them potential candidates for developing new antibiotics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, the compound has been tested against multiple human cancer cell lines, demonstrating significant growth inhibition:

Cell LineIC50 (μM)
A54944.4
HCT11622.4
PC317.8
HePG212.4

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the down-regulation of critical genes such as TP53 and BRCA1 .

Case Studies

  • Study on Enzyme Inhibition : A study investigated the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, leading to decreased proliferation of cancer cells.
  • Antimicrobial Efficacy : Another research focused on the antibacterial effects against E. coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) were determined, showing promising results comparable to existing antibiotics .

Research Findings

  • Binding Affinity : The trifluoromethyl group significantly enhances the binding affinity of the compound to its targets, facilitating better interaction with enzymes and receptors .
  • Selectivity : The compound exhibits selective inhibition patterns against different enzymes, which is crucial for minimizing side effects in therapeutic applications .

Q & A

Q. What are the recommended analytical techniques for characterizing N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for structural validation and purity assessment. For example, LCMS data for this compound shows a molecular ion peak at m/z 299 [M+H]⁺, while HPLC under specific conditions (e.g., SQD-FA05) yields a retention time of 0.82 minutes . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further confirm functional groups, such as the trifluoromethyl and sulfonamide moieties.

Q. What synthetic routes are documented for this compound?

A common method involves coupling 2-(5,6-dichloropyrimidin-4-yl)-4-(trifluoromethyl)aniline with methanesulfonamide under controlled conditions. Key steps include:

  • Reagent selection : Use of palladium catalysts for cross-coupling reactions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.
  • Yield optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (80–100°C) .

Q. How should researchers handle stability and storage of this compound?

Store at 0–6°C in airtight, light-protected containers due to sensitivity to hydrolysis and photodegradation. Stability studies recommend periodic HPLC analysis to monitor degradation products, particularly under elevated temperatures (>25°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Strategies include:

  • Reproducibility checks : Repeating assays with standardized protocols (e.g., enzyme concentrations, pH).
  • Structural analogs : Comparing activity of derivatives (e.g., fluorinated phenyl groups) to identify structure-activity relationships .
  • Impurity profiling : Use LCMS or NMR to detect trace byproducts affecting results .

Q. What experimental designs are suitable for studying its enzyme inhibition kinetics?

  • Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition.
  • Kinetic parameters : Calculate Kᵢ (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to map binding interactions .

Q. How can multi-step synthesis yields be optimized for this compound?

  • Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., nitroso intermediates).
  • Catalyst screening : Test Pd/C vs. Pd(OAc)₂ for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of aromatic intermediates.
  • Workflow : Continuous flow reactors reduce side reactions compared to batch methods .

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